

Application Notes and Protocols for the Characterization of Tataramide B

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tataramide B is a cytotoxic cyclic peptide that has been isolated from the marine cyanobacterium Symploca sp.[1]. Its complex structure, which includes the unusual amino acid residue 4-amino-3-hydroxy-5-phenylpentanoic acid (Ahppa), necessitates detailed spectroscopic analysis for complete characterization[1]. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of such natural products. This document provides the detailed ¹H and ¹³C NMR spectral data for **Tataramide B** and outlines the experimental protocols for their acquisition.

¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for **Tataramide B**, recorded at 500 MHz and 125 MHz, respectively. This data is crucial for the verification and structural analysis of the compound.

Table 1: ¹H NMR Data for Tataramide B (500 MHz)



Position	δΗ (ррт)	Multiplicity	J (Hz)	HMBC Correlations (C)
Ala				
NH	8.12	d	8.5	Cα, C=O
α	4.45	m	Cβ, C=O	
β	1.35	d	7.0	Cα, C=O
Leu				
NH	7.85	d	8.5	Cα, C=O
α	4.65	m	Сβ, Сγ, С=О	
β	1.68, 1.55	m	Cα, Cγ, Cδ1, Cδ2	_
У	1.62	m	Cβ, Cδ1, Cδ2	_
δ1	0.95	d	6.5	- Cγ, Cβ
δ2	0.93	d	6.5	Су, Сβ
Val				
NH	7.95	d	9.0	Cα, C=O
α	4.30	dd	9.0, 5.0	Cβ, C=O
β	2.15	m	Cα, Cγ1, Cγ2	
у1	0.98	d	7.0	- Cβ, Cα
γ2	0.96	d	7.0	Cβ, Cα
N-Me-Phe				
N-CH₃	3.06	S	Cα, C=O	
α	5.35	dd	10.0, 5.0	Cβ, C=O, Ph-C1'
β	3.15, 3.05	m	Cα, Ph-C1', Ph- C2'	



Ph-H2', H6'	7.25	d	7.5	Ph-C4'
Ph-H3', H5'	7.30	t	7.5	Ph-C1'
Ph-H4'	7.20	t	7.5	Ph-C2', C6'
N-Me-Gln				
N-CH₃	2.82	S	Cα, C=O	
α	4.85	t	7.5	Cβ, C=O
β	2.10, 1.95	m	Cα, Cγ, Cδ	
У	2.30	m	Cβ, Cδ	_
CONH ₂	7.50, 6.90	br s	Сδ	_
Lactic Acid				_
α	4.15	q	7.0	Cβ, C=O
β	1.39	d	7.0	Cα, C=O
Ahppa				
27	2.42, 2.29	m	C26, C28	
28	3.95	m	C27, C29	
29	4.16	m	C28, C30, C31	_
30	2.85, 2.75	m	C29, C31	_
Ph-H32, H36	7.22	d	7.5	Ph-C34
Ph-H33, H35	7.28	t	7.5	Ph-C31
Ph-H34	7.18	t	7.5	Ph-C32, C36
O-Me-Pro				
O-CH₃	3.45	S	Сδ	
α	4.55	t	8.0	Cδ, C=O
β	2.05, 1.85	m	Cα, Cγ	
-				



У	1.95	m	Cβ, Cδ
δ	3.65, 3.55	m	Су, О-СН₃

Table 2: ¹³C NMR Data for Tataramide B (125 MHz)



Position	δC (ppm)	Multiplicity (from HSQC)
Ala		
C=O	173.5	С
Сα	50.5	СН
Сβ	18.0	СН₃
Leu		
C=O	173.0	С
Сα	52.5	СН
Сβ	41.5	CH₂
Су	25.0	СН
Cδ1	23.0	СН₃
Cδ2	22.0	СН₃
Val		
C=O	172.5	С
Cα	59.2	СН
Сβ	31.0	СН
Су1	19.5	СН₃
Су2	19.0	СН₃
N-Me-Phe		
C=O	171.0	С
N-CH₃	30.5	СН₃
Сα	55.9	СН
Сβ	38.0	CH₂
Ph-C1'	137.5	С



Ph-C2', C6'	129.0	СН
Ph-C3', C5'	128.5	СН
Ph-C4'	127.0	СН
N-Me-GIn		
C=O	172.0	С
N-CH₃	29.5	CH₃
Сα	55.6	СН
Сβ	28.0	CH₂
Су	32.0	CH ₂
Сδ	175.0	С
Lactic Acid		
C=O	176.0	С
Сα	68.7	СН
Сβ	20.5	CH₃
Ahppa		
C26	174.0	С
C27	42.0	CH ₂
C28	69.4	СН
C29	54.0	СН
C30	40.0	CH ₂
Ph-C31	138.0	С
Ph-C32, C36	129.5	СН
Ph-C33, C35	128.0	СН
Ph-C34	126.5	СН
		_



O-Me-Pro		
C=O	171.5	С
O-CH₃	58.0	СНз
Сα	59.5	СН
Сβ	29.0	CH ₂
Су	23.5	CH ₂
Сδ	68.0	CH ₂

Experimental Protocols Sample Preparation for NMR Spectroscopy

- Isolation: **Tataramide B** is isolated from the marine cyanobacterium Symploca sp. through a series of extraction and chromatography steps. A typical procedure involves extraction with a polar solvent mixture (e.g., 30% ethanol in water), followed by size-exclusion chromatography (e.g., Sephadex LH-20) and repeated reversed-phase high-performance liquid chromatography (HPLC) to yield the pure compound[1].
- Sample Preparation:
 - Accurately weigh approximately 2-5 mg of purified Tataramide B.
 - Dissolve the sample in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or CDCl₃). The choice of solvent should be based on the solubility of the compound and the desired resolution of exchangeable proton signals.
 - Transfer the solution to a 5 mm NMR tube.
 - Ensure the solution is clear and free of any particulate matter.

NMR Data Acquisition

The following protocols outline the acquisition of standard 1D and 2D NMR spectra for the structural elucidation of **Tataramide B**.



Instrumentation:

 A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for enhanced sensitivity, especially for ¹³C and 2D NMR experiments.

1D NMR Spectra:

- ¹H NMR:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
 - Process the data with an exponential window function and perform phase and baseline corrections.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- 13C NMR:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Typical parameters: 1024-4096 scans, spectral width of 200-250 ppm, relaxation delay of 2 seconds.
 - Process the data with an exponential window function and perform phase and baseline corrections.
 - Reference the spectrum to the solvent peak.

2D NMR Spectra:

- COSY (Correlation Spectroscopy):
 - Purpose: To identify proton-proton spin-spin couplings within the molecule.
 - Acquire a gradient-enhanced COSY (gCOSY) spectrum.



- Typical parameters: 256-512 increments in the indirect dimension, 8-16 scans per increment.
- TOCSY (Total Correlation Spectroscopy):
 - Purpose: To identify protons belonging to the same spin system (i.e., within an amino acid residue).
 - Acquire a TOCSY spectrum with a mixing time of 60-80 ms.
 - Typical parameters: 256-512 increments, 8-16 scans per increment.
- HSQC (Heteronuclear Single Quantum Coherence):
 - Purpose: To correlate directly bonded protons and carbons.
 - Acquire a gradient-enhanced, sensitivity-improved HSQC spectrum.
 - Typical parameters: 256-512 increments, 16-32 scans per increment.
- HMBC (Heteronuclear Multiple Bond Correlation):
 - Purpose: To identify long-range (2-3 bond) correlations between protons and carbons,
 which is crucial for sequencing the peptide and identifying quaternary carbons.
 - Acquire a gradient-enhanced HMBC spectrum.
 - Typical parameters: 256-512 increments, 32-64 scans per increment. The long-range coupling constant can be optimized around 8 Hz.
- NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy):
 - Purpose: To determine the spatial proximity of protons, which is essential for determining the 3D structure and stereochemistry.
 - Acquire a NOESY or ROESY spectrum with a mixing time appropriate for the molecular size (e.g., 200-500 ms for NOESY).

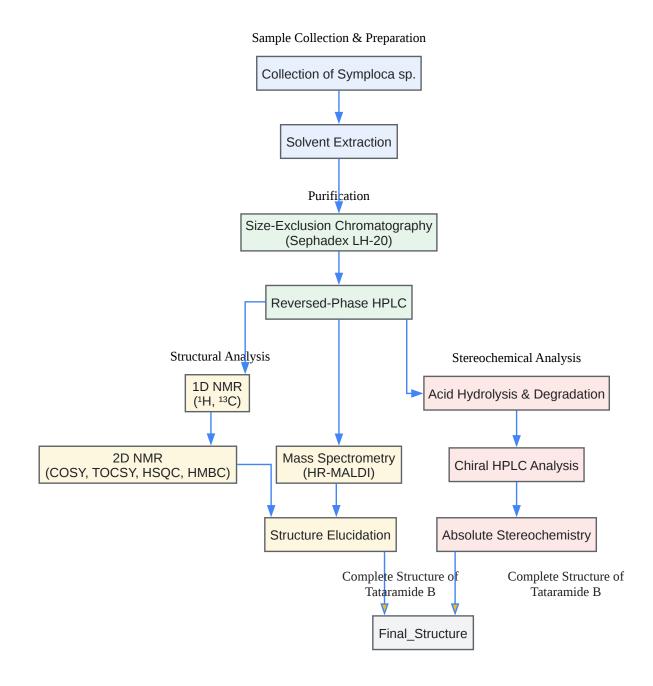


• Typical parameters: 256-512 increments, 16-32 scans per increment.

Workflow for Tataramide B Characterization

The following diagram illustrates the logical workflow for the isolation and structural characterization of **Tataramide B**.





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Figure 1. Workflow for the characterization of **Tataramide B**.



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References

- 1. repository.si.edu [repository.si.edu]
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